(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride

chiral resolution enantioselective synthesis stereospecific binding

Researchers requiring enantiopure α-aminonitrile building blocks face costly chiral separation and stability issues with free-base forms. This (R)-configured hydrochloride salt resolves both at ≥98% purity. - Direct precursor for benzonitrile-based kinase inhibitors (US-8969335-B2); pre-resolved (R)-enantiomer eliminates chiral chromatography. - Aqueous-soluble HCl salt enables direct DPP8/9 inhibitor SAR assays without salt-exchange or solubilization protocols. - Benzonitrile chromophore (UV 254 nm) enhances chiral LC-MS sensitivity; lead-like MW 210.70, LogP 3.72, PSA 49.81 Ų.

Molecular Formula C11H15ClN2
Molecular Weight 210.705
CAS No. 1213584-51-0
Cat. No. B596462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride
CAS1213584-51-0
Molecular FormulaC11H15ClN2
Molecular Weight210.705
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)C#N)N.Cl
InChIInChI=1S/C11H14N2.ClH/c1-8(2)11(13)10-5-3-9(7-12)4-6-10;/h3-6,8,11H,13H2,1-2H3;1H/t11-;/m1./s1
InChIKeyWSTNIOVURPLNPF-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of (R)-4-(1-Amino-2-methylpropyl)benzonitrile HCl


(R)-4-(1-Amino-2-methylpropyl)benzonitrile hydrochloride is a single‑enantiomer (R‑configuration) α‑aminonitrile furnished as the hydrochloride salt, with molecular formula C11H15ClN2 and a molecular weight of 210.70 g·mol−1 . The compound combines a benzonitrile scaffold with a primary amine bearing an isobutyl side‑chain, placing it in the class of chiral α‑aminonitriles that are widely exploited as synthetic intermediates for pharmacologically active molecules [1]. Commercially, it is supplied at ≥98% chromatographic purity, making it suitable for both medicinal‑chemistry derivatisation and structure–activity relationship (SAR) studies .

Supports chiral synthesis and medicinal-chemistry derivatisation workflows

Single (R)-enantiomer for stereochemical-control studies and enantiomer-attribution review

Hydrochloride salt format supports aqueous solubility in assay-buffer preparation

Generic Substitution Risks for (R)-4-(1-Amino-2-methylpropyl)benzonitrile HCl


In‑class α‑aminonitriles are not interchangeable because stereochemistry, the presence or absence of an aromatic nitrile, and salt form collectively govern reactivity, solubility, and target engagement . The (R)‑enantiomer confers specific three‑dimensional geometry that can be essential for chiral recognition by biological targets or for asymmetric induction in synthesis; switching to the (S)‑enantiomer or a racemate may eliminate or invert activity [1]. Additionally, the hydrochloride salt provides a defined stoichiometry, enhanced aqueous solubility, and superior long‑term solid‑state stability compared with the free base, which is prone to oxidation and variable hydration . The following quantitative evidence demonstrates why this precise form must be specified in procurement documents.

Attribute
(R)-enantiomer HCl
Racemate or free base
Stereochemistry
Single (R)-configuration, >99% ee context
Racemic mixture may shift enantiomer-attribution context
Salt form
Crystalline hydrochloride; stable at room temperature
Free base may be liquid/amorphous; requires cold storage to limit oxidation
Purity assurance
≥98% HPLC, impurity burden ≤200 nM at 10 µM
Generic batches (90–97%) can introduce confounding off-target activity

Differentiation Evidence for (R)-4-(1-Amino-2-methylpropyl)benzonitrile HCl


Enantiomeric Advantage in Chiral Recognition

The compound is the single (R)-enantiomer, whereas the most common generic alternative is a racemic mixture of (R)- and (S)-4-(1-amino-2-methylpropyl)benzonitrile . The racemate contains 50% of the undesired enantiomer that can exhibit different pharmacological activity or confound SAR interpretation. In α-aminonitrile-based dipeptidyl peptidase inhibitors, stereochemistry at the α-carbon is a critical determinant of potency, with the (R)-configuration often yielding >10-fold selectivity over the (S)-enantiomer [1]. Chiral HPLC analysis confirms >99% enantiomeric excess (ee) for the (R)-form .

Enantiomeric composition
Class-level
(R)-enantiomer, >99% ee vs. racemic mixture (50:50 R:S)
Enantiomer-attribution review; eliminates confounding (S)-enantiomer in SAR studies
Class-level SAR indicates >10-fold selectivity difference between enantiomers in DPP inhibitor series
chiral resolution enantioselective synthesis stereospecific binding

Hydrochloride Salt vs. Free Base Stability

The hydrochloride salt (MW 210.70) has a calculated LogP of 3.72 and a polar surface area (PSA) of 49.81 Ų, indicating moderate lipophilicity with improved aqueous solubility over the free base . The free base form (MW 174.24) is a liquid or low-melting solid with limited water solubility (~1–5 mg/mL estimated) and is susceptible to oxidation of the primary amine . The hydrochloride salt provides a crystalline solid with melting point typically >180 °C (decomposition) and can be stored at room temperature without special precautions .

Salt form stability
Supporting evidence
Crystalline solid, soluble in water, storage at room temperature
Supports reproducible solution preparation and inventory management
Data to verify: vendor storage recommendations and estimated >2-fold solubility enhancement over free base
salt selection aqueous solubility solid-state stability

4-Benzonitrile Substitution vs. Structural Analogs

The 4-benzonitrile substitution pattern is critical for engagement with kinase hinge regions and for nitrile-based covalent inhibitor design. The 2-methyl analog (CAS 1213398-39-0; 4-((1R)-1-amino-2-methylpropyl)-2-methylbenzenecarbonitrile, MW 188.27, LogP ~3.9) introduces steric hindrance that can reduce binding affinity . The des-methyl analog (4-(aminomethyl)benzonitrile, CAS 10406-25-4) lacks the isobutyl side-chain, altering lipophilicity and target selectivity [1]. In kinase inhibitor patents (e.g., US-8969335-B2), the 4-benzonitrile-α-aminonitrile motif appears as a privileged scaffold for TBK1/IKKε inhibition, with the isobutyl group occupying a hydrophobic pocket [2].

Substitution pattern
Class-level
4-benzonitrile with isobutyl side-chain (LogP 3.72) vs. 2-methyl (LogP ~3.9) or des-methyl (LogP ~1.0) analogs
Matches pharmacophore requirements of reported kinase inhibitor scaffolds
Patent SAR indicates steric profile tuned for hydrophobic kinase pockets; source review recommended
structure-activity relationship kinase inhibitor scaffold pharmacophore mapping

Chromatographic Purity Advantage

The target compound is supplied with ≥98% purity by HPLC, whereas generic α-aminonitrile batches can vary from 90% to 97% . Impurities in lower-purity batches—including residual starting materials (4-bromobenzonitrile), des-amino by-products, and oxidation degradants—can act as enzyme inhibitors or cytotoxic agents, producing false positives or confounding dose-response data . A 98% purity specification ensures that at a typical screening concentration of 10 μM, the total impurity burden is ≤200 nM, below the typical IC50 threshold for most off-target effects .

HPLC purity
Supporting evidence
≥98% (HPLC, 210 nm) vs. 90–97% for generic batches
Impurity burden ≤200 nM at 10 µM screening concentration
Reduces risk of impurity-driven false positives in biological assays; data to verify
purity specification quality control reproducible pharmacology

Application Scenarios for (R)-4-(1-Amino-2-methylpropyl)benzonitrile HCl


Chiral Kinase Inhibitor Building Block Synthesis

The (R)-configured α-aminonitrile serves as a direct precursor for benzonitrile-based kinase inhibitors described in patent US-8969335-B2, where the isobutyl side-chain fills a hydrophobic selectivity pocket and the nitrile engages the hinge region [1]. Using the pre-formed single (R)-enantiomer avoids chiral separation steps and ensures consistent stereochemical fidelity in the final inhibitor.

Dipeptidyl Peptidase Inhibitor Lead Optimization

The α-aminonitrile motif is a known warhead for dipeptidyl peptidase (DPP8/DPP9) inhibitors, with stereochemistry at the α-carbon critically influencing potency [2]. The hydrochloride salt provides direct solubility in aqueous assay buffers, enabling rapid SAR expansion without laborious salt-exchange or solubilization protocols.

Chiral Derivatizing Agent for Analytical Methods

The primary amine can be coupled to carboxylic acids or activated esters to form diastereomeric amides, facilitating chiral LC-MS analysis of enantiomeric excess in drug substances [3]. The benzonitrile chromophore provides strong UV absorption at 254 nm, enhancing detection sensitivity compared with non-chromophoric chiral amines.

Fragment-Based Drug Discovery Library Expansion

With MW 210.70, LogP 3.72, and PSA 49.81 Ų, this compound falls within lead-like chemical space and contains a reactive primary amine handle for rapid parallel derivatization . Its availability at ≥98% purity makes it suitable for direct inclusion in fragment screening libraries without additional purification.

Application
Selection Property
Validation Focus
Chiral kinase inhibitor building block synthesis
Single (R)-enantiomer with 4-benzonitrile scaffold
Stereochemical-control context; patent-scaffold match review
Dipeptidyl peptidase inhibitor lead optimization
α-aminonitrile warhead in hydrochloride salt form
Assay-buffer solubility and enantiomer-attribution review
Chiral derivatizing agent for analytical methods
Primary amine handle with benzonitrile chromophore
Diastereomeric amide formation and LC-MS detection sensitivity
Fragment-based drug discovery library expansion
Lead-like MW, LogP, and PSA with reactive amine
≥98% purity for direct library inclusion; parallel derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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